Betaine monohydrate

描述

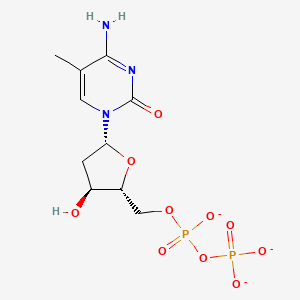

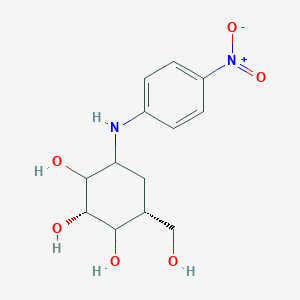

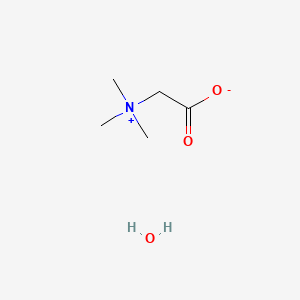

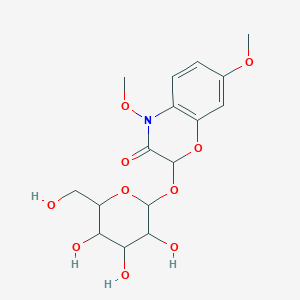

It is a zwitterionic quaternary ammonium compound with the molecular formula C5H11NO2·H2O and a molecular weight of 135.16 . Betaine monohydrate plays a crucial role in cellular metabolism and is widely used in various scientific and industrial applications.

作用机制

- BHMT transfers a methyl group from betaine to homocysteine, converting homocysteine back into methionine and producing dimethylglycine (DMG) in the process .

- By remethylating homocysteine, betaine prevents its accumulation and promotes health outcomes in patients with homocystinuria .

- Additionally, betaine indirectly stabilizes proteins and DNA structures by interacting with water molecules near their hydration shells .

- It provides methyl groups for the conversion of homocysteine to methionine, which is essential for various cellular processes .

- Betaine is naturally occurring and ingested through diet, but dietary levels are insufficient to treat homocystinuria .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

Betaine monohydrate plays a crucial role in biochemical reactions, primarily as an osmolyte and a methyl donor . As an osmolyte, it helps maintain the osmotic balance within cells, protecting them from osmotic stress . As a methyl donor, this compound participates in the methionine cycle, where it donates a methyl group to homocysteine, converting it into methionine . This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT) . Additionally, this compound interacts with various proteins and enzymes, stabilizing their structures and enhancing their functions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by acting as an osmolyte, which helps maintain cell volume and hydration under stress conditions . This compound also affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to modulate the expression of genes involved in lipid metabolism and inflammation . Furthermore, this compound enhances the synthesis of creatine and carnitine, which are essential for energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a methyl donor and an osmolyte . As a methyl donor, this compound donates a methyl group to homocysteine, converting it into methionine via the enzyme betaine-homocysteine methyltransferase (BHMT) . This process is crucial for maintaining the balance of methyl groups in the body, which is essential for DNA methylation and gene expression . As an osmolyte, this compound helps stabilize proteins and cellular structures by interacting with water molecules and maintaining the hydration shell around biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This compound is stable under various conditions, but its effectiveness can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including improved stress resistance and enhanced metabolic activity . Its stability and degradation over time need to be carefully monitored to ensure consistent results in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low to moderate doses, this compound has been shown to improve growth performance, milk production, and carcass quality in livestock . At high doses, it can lead to adverse effects such as increased cholesterol levels and potential toxicity . It is essential to determine the optimal dosage to maximize the benefits of this compound while minimizing any negative effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methionine cycle and the choline oxidation pathway . In the methionine cycle, this compound donates a methyl group to homocysteine, converting it into methionine . This process is crucial for maintaining the balance of methyl groups in the body and supporting various metabolic functions . Additionally, this compound is metabolized into dimethylglycine and sarcosine in the mitochondria of liver and kidney cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily taken up by cells via the betaine/GABA transporter (BGT1), which facilitates its movement across cell membranes . Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm and mitochondria . Its distribution is influenced by factors such as osmotic stress and cellular hydration levels .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . It is involved in various cellular processes, including osmoregulation and methylation reactions . This compound’s activity and function are influenced by its localization within specific cellular compartments . For instance, its role as a methyl donor is primarily carried out in the mitochondria, where it participates in the methionine cycle . Additionally, this compound’s localization in the cytoplasm helps maintain cellular hydration and osmotic balance .

准备方法

Synthetic Routes and Reaction Conditions: Betaine monohydrate can be synthesized through the oxidation of choline. The process involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to convert choline into betaine .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from sugar beets (Beta vulgaris). The extraction process includes the following steps:

Juice Extraction: Sugar beets are processed to extract the juice, which contains betaine.

Purification: The juice undergoes purification processes such as ion exchange chromatography to isolate betaine.

Crystallization: The purified betaine is crystallized to obtain this compound.

化学反应分析

Types of Reactions: Betaine monohydrate undergoes various chemical reactions, including:

Oxidation: Betaine can be oxidized to form dimethylglycine and formaldehyde.

Reduction: Betaine can be reduced to form trimethylamine and acetic acid.

Substitution: Betaine can participate in substitution reactions, where the trimethylammonium group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Dimethylglycine, formaldehyde.

Reduction: Trimethylamine, acetic acid.

Substitution: Various substituted betaine derivatives.

科学研究应用

Betaine monohydrate has a wide range of applications in scientific research, including:

相似化合物的比较

Choline: A precursor to betaine, involved in similar metabolic pathways.

Dimethylglycine: A product of betaine oxidation, with similar methyl group donor properties.

Trimethylamine N-oxide: Another osmoprotectant with similar cellular protective functions.

Uniqueness of Betaine Monohydrate: this compound is unique due to its dual role as a methyl group donor and osmoprotectant. Its ability to stabilize proteins and DNA, along with its therapeutic potential in treating metabolic disorders and reducing inflammation, sets it apart from other similar compounds .

属性

IUPAC Name |

2-(trimethylazaniumyl)acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZRLXNBGZBREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049421 | |

| Record name | Betaine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Acros Organics MSDS] | |

| Record name | Betaine monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-47-6 | |

| Record name | Betaine monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethyl)trimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAINE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPU0ITR2BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Betaine monohydrate acts as a methyl donor by donating a methyl group (CH3) to other molecules in biological systems. This process, crucial for various metabolic reactions, primarily occurs through the conversion of homocysteine to methionine. [, ]

A: this compound plays a role in increasing SAMe levels. SAMe, crucial for methylation reactions, is synthesized from methionine. By promoting methionine production, betaine indirectly impacts SAMe availability. [, ]

A: The molecular formula is C5H13NO4, and the molecular weight is 155.15 g/mol. [, ]

A: Yes, researchers utilize various spectroscopic techniques like FTIR, NMR, and Raman spectroscopy to characterize this compound. These methods provide valuable information about its structure and molecular vibrations. [, ]

A: this compound, combined with carboxylic acids, forms Deep Eutectic Solvents (DES). These DES exhibit potential in deacidifying oils like palm oil and rice bran oil, offering an alternative to traditional methods. [, , , ]

A: this compound exhibits hygroscopicity, meaning it readily absorbs moisture from the environment. This property necessitates careful storage and handling to maintain its stability and prevent conversion to the anhydrous form. [, ]

A: Annealing anhydrous betaine, a heat treatment process, can decelerate its transition to the monohydrate form. This effect is attributed to an increase in the degree of crystallinity, making it less prone to water absorption. []

A: While this compound itself might not be a catalyst, its role in forming deep eutectic solvents (DES) with carboxylic acids is significant. These DES act as green solvents in various chemical reactions, including extraction and synthesis. [, ]

A: Computational methods like DFT (Density Functional Theory) are employed to investigate interactions between this compound and other molecules, such as glycerol and palmitic acid. These studies provide insights into hydrogen bonding, energy profiles, and structural characteristics. [, ]

A: While specific SAR studies on this compound's methyl-donating ability are limited within these research papers, it's a relevant aspect. Modifications to the structure, particularly around the carboxyl and trimethylammonium groups, could influence its interactions and activity. [, , ]

A: Formulating this compound with excipients that minimize moisture absorption is crucial. Techniques like microencapsulation or the use of moisture-protective packaging can enhance its stability. [, , ]

A: While specific regulations might vary, it's essential to follow general SHE guidelines for handling chemicals. Information about safe handling, storage, and disposal should be obtained from relevant safety data sheets (SDS). [, ]

A: While these papers primarily focus on chemical and material properties, understanding its PK/PD is relevant. Betaine is readily absorbed in the upper gastrointestinal tract, and its distribution is widespread, crossing the blood-brain barrier. [, ]

A: Research shows potential benefits in addressing peripheral neuropathy associated with methylenetetrahydrofolate reductase deficiency. This compound supplementation increased SAMe levels in the cerebrospinal fluid, contributing to symptom improvement. [, , ]

A: While these research papers do not extensively cover these specific aspects for this compound, they represent relevant areas for future investigation, especially for its potential use in drug delivery systems and other biomedical applications. [, ]

A: Alternatives depend on the specific application. For instance, in animal nutrition, choline chloride is a common substitute for this compound as a methyl donor. [, ]

A: Specific waste management procedures depend on the application and local regulations. Being a naturally occurring compound, it generally poses fewer environmental risks compared to synthetic chemicals. [, ]

A: Access to analytical instruments like NMR, FTIR, and computational resources like software for molecular modeling and simulations are essential for continued research on this compound. [, , ]

A: Betaine's discovery and initial research date back to the 19th century, with its isolation from sugar beets. Over time, its role as a methyl donor and osmoprotectant has gained significant attention, leading to various applications in different fields. [, ]

A: this compound research benefits from collaborations across disciplines like chemistry, biology, material science, and pharmaceutical sciences. These synergies foster a comprehensive understanding of its properties and potential applications. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

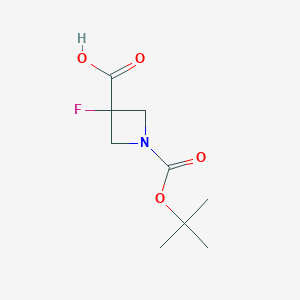

![10-Hydroxy-13-methoxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione](/img/structure/B1263262.png)

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1263271.png)